1H-Imidazole-1-propanesulfonic acid
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Overview
Description
1H-Imidazole-1-propanesulfonic acid is a heterocyclic organic compound that features an imidazole ring attached to a propanesulfonic acid group. This compound is known for its versatility and utility in various scientific and industrial applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1H-Imidazole-1-propanesulfonic acid typically involves the cyclization of amido-nitriles followed by the addition of sulfonic acid groups. One common method includes the reaction of imidazole with 3-chloropropanesulfonic acid under controlled conditions to yield the desired product .
Industrial Production Methods: Industrial production of this compound often employs large-scale batch reactors where the reactants are combined under specific temperature and pressure conditions to optimize yield and purity. The process may involve multiple purification steps, including crystallization and recrystallization, to ensure the final product meets industrial standards .
Chemical Reactions Analysis
Types of Reactions: 1H-Imidazole-1-propanesulfonic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of sulfonic acid derivatives.
Reduction: Reduction reactions can convert the sulfonic acid group to a sulfonate or sulfinate group.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Reagents like alkyl halides and acyl chlorides are employed under basic or acidic conditions.
Major Products Formed: The major products formed from these reactions include various substituted imidazole derivatives, sulfonates, and sulfinates, depending on the reaction conditions and reagents used .
Scientific Research Applications
1H-Imidazole-1-propanesulfonic acid has a wide range of applications in scientific research:
Mechanism of Action
The mechanism by which 1H-Imidazole-1-propanesulfonic acid exerts its effects involves its interaction with various molecular targets. The imidazole ring can coordinate with metal ions, influencing enzymatic activities and biochemical pathways. The sulfonic acid group enhances the compound’s solubility and reactivity, allowing it to participate in a wide range of chemical reactions .
Comparison with Similar Compounds
Imidazole: A simpler structure without the propanesulfonic acid group, used widely in organic synthesis and as a buffer.
Benzimidazole: Contains a fused benzene ring, known for its applications in pharmaceuticals.
Uniqueness: 1H-Imidazole-1-propanesulfonic acid stands out due to its unique combination of the imidazole ring and the propanesulfonic acid group, which imparts distinct chemical properties and enhances its utility in diverse applications .
Properties
CAS No. |
863187-81-9 |
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Molecular Formula |
C6H10N2O3S |
Molecular Weight |
190.22 g/mol |
IUPAC Name |
3-imidazol-1-ylpropane-1-sulfonic acid |
InChI |
InChI=1S/C6H10N2O3S/c9-12(10,11)5-1-3-8-4-2-7-6-8/h2,4,6H,1,3,5H2,(H,9,10,11) |
InChI Key |
PDMQZFQHDGEACR-UHFFFAOYSA-N |
Canonical SMILES |
C1=CN(C=N1)CCCS(=O)(=O)O |
Origin of Product |
United States |
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